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Compound of Interest

Compound Name: Texas Red DHPE

Cat. No.: B069224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the fluorescent labeling of

liposomes using Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine,

triethylammonium salt (Texas Red DHPE). This lipophilic fluorescent dye is incorporated into

the lipid bilayer during the liposome formation process, enabling visualization and tracking of

the liposomes in various applications, including drug delivery studies, cellular uptake assays,

and membrane fusion experiments.

Introduction
Texas Red DHPE is a phospholipid derivative labeled on its headgroup with the bright, red-

fluorescent Texas Red dye. It exhibits excitation and emission maxima of approximately 595

nm and 615 nm, respectively, making it suitable for fluorescence microscopy and spectroscopy.

Its integration into the liposomal membrane is stable, allowing for reliable tracking of the

vesicles. This protocol is based on the widely used thin-film hydration method followed by

extrusion to produce unilamellar vesicles of a defined size.

Key Considerations
Lipid Composition: The choice of lipids will determine the physicochemical properties of the

liposomes, such as their size, charge, and phase transition temperature (Tm). A common

formulation includes 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and cholesterol

(CHOL), which forms stable bilayers.
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Molar Ratio of Texas Red DHPE: The concentration of the fluorescent probe should be kept

low (typically 0.1-1 mol%) to avoid self-quenching and potential alterations to the membrane

properties.

Hydration Temperature: The hydration of the lipid film must be performed at a temperature

above the Tm of the lipid with the highest transition temperature to ensure proper formation

of the lipid bilayers.

Purification: It is crucial to remove any unincorporated Texas Red DHPE from the liposome

preparation to prevent interference from free dye in downstream applications. Size-exclusion

chromatography is an effective method for this purpose.

Storage: Labeled liposomes should be protected from light and stored at 2-8°C to maintain

their stability.[1][2][3][4]

Quantitative Data Summary
The following tables summarize typical quantitative parameters for the preparation and

characterization of Texas Red DHPE-labeled liposomes.

Table 1: Reagent and Lipid Composition
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Component
Molar Ratio
(Example)

Typical
Concentration

Notes

Primary Phospholipid

(e.g., DOPC)
54-55 10-20 mg/mL

The main structural

component of the

liposome.

Cholesterol (CHOL) 45 5-10 mg/mL
Modulates membrane

fluidity and stability.

Texas Red DHPE 0.5-1 0.1-0.5 mg/mL

The fluorescent lipid

probe. Higher

concentrations can

lead to fluorescence

quenching.[5]

Organic Solvent N/A N/A

A mixture of

chloroform and

methanol (e.g., 2:1

v/v) is commonly used

to dissolve lipids.[6]

Hydration Buffer N/A N/A

Phosphate-buffered

saline (PBS) or

HEPES-buffered

sucrose are common

choices.[1]

Table 2: Experimental Parameters and Expected Outcomes
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Parameter
Typical
Value/Range

Method of
Determination

Notes

Preparation

Initial Total Lipid

Concentration
10-50 mM Calculation

Based on the amount

of lipids and the

volume of hydration

buffer.

Hydration

Temperature
> Highest Tm of lipids N/A

For DOPC/CHOL

mixtures, hydration

can be done at room

temperature. For lipids

with higher Tm like

DPPC, hydration

should be at 50-60°C.

[7][8]

Extrusion Pore Size 100-200 nm
Manufacturer's

Specification

Determines the final

size of the liposomes.

Characterization

Mean Particle Size (Z-

average)
100-250 nm

Dynamic Light

Scattering (DLS)

The size will be

slightly larger than the

extrusion membrane

pore size.[9][10]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)

A PDI below 0.2

indicates a

monodisperse

population of

liposomes.

Labeling Efficiency
> 95% (after

purification)

Fluorescence

Spectroscopy

Determined by

comparing the

fluorescence of the

liposome solution

before and after

purification.
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Storage

Storage Temperature 2-8°C N/A Do not freeze.[11]

Shelf-life 3-6 months
DLS and

Fluorescence Stability

Protect from light to

prevent

photobleaching of the

Texas Red dye.[1][2]

Experimental Protocol
This protocol describes the preparation of Texas Red DHPE-labeled liposomes using the thin-

film hydration and extrusion method.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Cholesterol (CHOL)

Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red DHPE)

Chloroform

Methanol

Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Round-bottom flask

Rotary evaporator

Vacuum pump

Water bath

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Size-exclusion chromatography column (e.g., Sephadex G-50)
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Glass vials

Procedure:

1. Preparation of the Lipid Film

In a clean round-bottom flask, add the desired amounts of DOPC, cholesterol, and Texas
Red DHPE dissolved in chloroform or a chloroform:methanol mixture to achieve the desired

molar ratio (e.g., 54:45:1).

Mix the lipids thoroughly by swirling the flask until a clear, homogenous solution is obtained.

Remove the organic solvent using a rotary evaporator. The water bath temperature should

be set to be above the phase transition temperature of the lipids, though for DOPC/CHOL,

room temperature is sufficient.[12][13]

A thin, uniform lipid film should form on the inner surface of the flask.

To ensure complete removal of the organic solvent, place the flask under high vacuum for at

least 2 hours or overnight.

2. Hydration of the Lipid Film

Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid

film. The temperature of the buffer should be above the phase transition temperature of all

lipid components.[13]

Hydrate the lipid film by gentle rotation of the flask. This process will form multilamellar

vesicles (MLVs). The solution will appear milky.

To facilitate the formation of smaller vesicles, the suspension can be subjected to several

freeze-thaw cycles (optional).

3. Liposome Extrusion

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm)

according to the manufacturer's instructions.
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Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21

times. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

The liposome solution should become more translucent.[12]

4. Purification of Labeled Liposomes

Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) by equilibrating it

with the hydration buffer.

Carefully load the extruded liposome suspension onto the top of the column.

Elute the liposomes with the hydration buffer. The labeled liposomes will elute in the void

volume (the first colored fraction), while the smaller, unincorporated Texas Red DHPE
molecules will be retained by the column and elute later.

Collect the fractions containing the labeled liposomes. The separation can often be

monitored visually due to the red color of the Texas Red dye.

5. Characterization of Labeled Liposomes

Size and Polydispersity: Determine the mean particle size and polydispersity index (PDI) of

the purified liposomes using Dynamic Light Scattering (DLS).

Labeling Efficiency: Measure the fluorescence intensity of the liposome solution before and

after purification using a fluorometer (Excitation: ~595 nm, Emission: ~615 nm). The labeling

efficiency can be calculated as: (Fluorescence after purification / Fluorescence before

purification) x 100%.

Lipid Concentration: The final lipid concentration can be determined using a phosphate

assay or by assuming minimal lipid loss during the process and calculating based on the

initial amounts and final volume.

6. Storage

Store the purified, labeled liposomes in a sterile, light-protected container at 2-8°C.

Experimental Workflow Diagram
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Workflow for Labeling Liposomes with Texas Red DHPE

1. Lipid Film Preparation

2. Liposome Formation

3. Purification

4. Characterization & Storage

Dissolve Lipids & Texas Red DHPE
in Organic Solvent

Evaporate Solvent
(Rotary Evaporator)

Dry Film under Vacuum

Hydrate Lipid Film
with Aqueous Buffer

Extrude to Form
Unilamellar Vesicles

Size-Exclusion Chromatography
(e.g., Sephadex G-50)

Collect Labeled
Liposome Fraction

DLS Analysis
(Size & PDI)

Fluorescence Spectroscopy
(Labeling Efficiency)

Store at 2-8°C
(Protect from Light)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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